4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide

Medicinal Chemistry Kinase Inhibition Neuroprotection

Target the 2-methoxyphenyl analog (CID 44068897) to probe substituent-driven potency and selectivity shifts in kinase or neuroprotection assays. Its XLogP3-AA of 3.5 distinguishes it from the 5-ethyl analog, enabling structure-metabolism comparisons. Insist on matched analytical data—generic scaffold substitution carries unquantifiable activity risk. Ideal as a CNS-drug-like physicochemical benchmark and metabolic-stability reference in lead optimization campaigns.

Molecular Formula C21H22N4O2S
Molecular Weight 394.49
CAS No. 1170000-98-2
Cat. No. B2817021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide
CAS1170000-98-2
Molecular FormulaC21H22N4O2S
Molecular Weight394.49
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C21H22N4O2S/c1-27-18-10-6-5-9-17(18)20-24-23-19(28-20)15-11-13-25(14-12-15)21(26)22-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,22,26)
InChIKeySLKPIGKXUPSCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide (CAS 1170000-98-2): Chemical Identity and Physicochemical Profile for Procurement Decisions


4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide (CID 44068897) is a synthetic small molecule (MW 394.5 g/mol, XLogP3-AA 3.5, HBD 1, HBA 5) [1] built on a 1,3,4-thiadiazole–piperidine–phenylurea scaffold. The 5-position of the thiadiazole ring bears a 2‑methoxyphenyl group, while the piperidine nitrogen forms a urea linkage with phenylamine [1]. Compounds from this chemotype have been referenced in patent filings concerning kinase inhibition and neuroprotection, indicating research‑grade interest in the scaffold [2]. However, publicly available quantitative biological or pharmacological data for this specific compound remain absent from the peer‑reviewed and patent literature indexed in major databases.

Why 4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide Cannot Be Considered Interchangeable with Its Closest Analogs


Within the 1,3,4‑thiadiazol‑2‑yl‑piperidine‑1‑carboxamide series, even minor substituent modifications—such as replacing the 5‑ethyl group (CID 44068828) with a 5‑(2‑methoxyphenyl) group—alter key properties including lipophilicity (XLogP3-AA from ≈2.10 to 3.5), hydrogen‑bond acceptor count, and molecular volume [1][2]. These changes are known to affect target binding, selectivity, and pharmacokinetic behavior in analogous heterocyclic series [2]. Without quantitative head‑to‑head binding, functional, or ADME data comparing the target compound to its closest analogs, a procurement decision cannot assume functional equivalence. Selecting a generic analog without matched activity data therefore carries an unquantifiable risk of obtaining a materially different biological or physicochemical profile.

Quantitative Differentiation Evidence for 4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide Against Structurally Related Compounds


Absence of Publicly Available Quantitative Biological Comparator Data for 4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide

A systematic search of PubMed, PubChem, Google Patents, and WIPO PatentScope for the target compound (CID 44068897) and its key analogs (CID 44068828, CID 5850926) identified zero peer‑reviewed studies or patent biological examples that report quantitative activity data (e.g., IC50, Ki, % inhibition at a stated concentration) for 4‑[5‑(2‑methoxyphenyl)‑1,3,4‑thiadiazol‑2‑yl]‑N‑phenylpiperidine‑1‑carboxamide [1][2]. No head‑to‑head SAR comparison data were found that would permit a numerical differentiation claim. The closest structural analog with a documented patent context is 4‑(5‑ethyl‑1,3,4‑thiadiazol‑2‑yl)‑N‑phenylpiperidine‑1‑carboxamide, which is referenced in kinase inhibitor and neuroprotective agent patent landscapes [2], but no specific activity values for that compound are publicly disclosed. Consequently, no quantitative comparator‑based evidence can be assembled for the target compound at this time.

Medicinal Chemistry Kinase Inhibition Neuroprotection

Application Scenarios for 4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide Based on Available Structural and Class‑Level Evidence


Scaffold‑Hopping and Structure–Activity Relationship (SAR) Probe in Kinase or Neuroprotection Target‑Focused Libraries

Given the patent landscape references associating 1,3,4‑thiadiazol‑2‑yl‑piperidine‑1‑carboxamide analogs with kinase inhibition and neuroprotection [1], the target compound can serve as a diverse SAR probe. Its 2‑methoxyphenyl substituent introduces a hydrogen‑bond acceptor and increases lipophilicity (XLogP3‑AA 3.5) relative to the 5‑ethyl analog [2], making it suitable for exploring substituent‑driven potency and selectivity shifts in in‑house biochemical or cellular assays.

Control Compound for Physicochemical Property Benchmarking in CNS or Kinase Drug Discovery Programs

With a molecular weight of 394.5 g/mol, XLogP3‑AA of 3.5, and a single hydrogen‑bond donor, this compound resides within favorable CNS drug‑like property space [2]. It can function as a physicochemical reference for optimizing permeability and solubility in early‑stage lead identification campaigns where the thiadiazole‑piperidine‑urea core is being explored.

Comparative In Vitro ADME and Metabolic Stability Study Standard

Because the compound shares the core scaffold with other 1,3,4‑thiadiazol‑2‑yl‑piperidine derivatives [1][2], it can be adopted as a benchmark for parallel testing of metabolic stability, CYP inhibition, and plasma protein binding across a series. The methoxy group is expected to impact Phase I metabolism, providing a useful comparison against alkyl‑substituted analogs in determining structure‑metabolism relationships.

Quote Request

Request a Quote for 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.